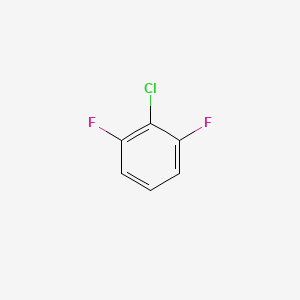

2-Chloro-1,3-difluorobenzene

説明

Significance in Contemporary Chemical Science

The significance of 2-Chloro-1,3-difluorobenzene in modern chemical science lies in its function as a critical intermediate for synthesizing a wide array of specialty chemicals. chemimpex.com Its distinct structure is instrumental in developing pharmaceuticals, agrochemicals, and advanced materials. chemimpex.comchemimpex.com The presence of both chlorine and fluorine atoms on the benzene (B151609) ring influences the molecule's reactivity and makes it a versatile precursor for creating compounds with enhanced biological activity or specific physical properties. chemimpex.com

In the pharmaceutical industry, it is an important intermediate in the synthesis of various drugs. chemimpex.com For instance, it is used in the commercial production of Dabrafenib, a medication used to treat certain types of cancer. clearsynth.com In agrochemical formulations, it is a component in the production of some pesticides and herbicides. chemimpex.com The field of materials science utilizes this compound for manufacturing specialty polymers and resins that exhibit high durability and chemical resistance. chemimpex.com It also acts as a building block for other fluorinated compounds which are important in various applications. chemimpex.com

Scope of Academic Inquiry

Academic and industrial research extensively utilizes this compound as a reagent to investigate new chemical pathways and synthetic methodologies. chemimpex.com The compound's reactivity facilitates the development of innovative products and materials. chemimpex.com

Research efforts are prominently focused on its application in:

Organic Synthesis: It serves as a precursor in various reactions. For example, the bromination of this compound is used to produce 5-Bromo-2-chloro-1,3-difluorobenzene. This subsequent product is then used in further complex syntheses, such as Suzuki coupling reactions.

Pharmaceutical Development: Its role as a building block for bioactive compounds is a major area of study. chemimpex.com Research explores how its structure can be modified to create new pharmaceutical agents.

Agrochemical Formulation: Investigations into its incorporation into new and more effective pesticides and herbicides are ongoing. chemimpex.com

Materials Science: The compound is explored for creating fluorinated polymers with enhanced thermal stability and chemical resistance for use in coatings and electronics. chemimpex.com

Table 2: Summary of Research Applications for this compound

| Field | Specific Application of this compound |

|---|---|

| Pharmaceuticals | Intermediate in the synthesis of pharmaceuticals with enhanced biological activity, including the commercial production of Dabrafenib. chemimpex.comclearsynth.com |

| Agrochemicals | Used in the formulation and synthesis of pesticides and herbicides. chemimpex.comchemimpex.com |

| Materials Science | Incorporated into specialty polymers, resins, and advanced coatings for improved durability and chemical resistance. chemimpex.comchemimpex.com |

| Organic Synthesis | Employed as a versatile building block and reagent to explore new chemical reactions and synthetic routes. chemimpex.comchemimpex.com |

| Chemical Research | Used as a starting material for synthesizing more complex halogenated aromatic compounds. |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chloro-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2/c7-6-4(8)2-1-3-5(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZQYBFTOANOJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191719 | |

| Record name | Benzene, 2-chloro-1,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38361-37-4 | |

| Record name | Benzene, 2-chloro-1,3-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038361374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2-chloro-1,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-1,3-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Chloro 1,3 Difluorobenzene

Established Synthetic Pathways to 2-Chloro-1,3-difluorobenzene

Halogenation Approaches (e.g., Chlorination of 1,3-Difluorobenzene)

The direct halogenation of 1,3-difluorobenzene (B1663923) represents a primary and straightforward route to obtaining this compound. In this electrophilic substitution reaction, the fluorine atoms on the benzene (B151609) ring act as meta-directing groups. The chlorination at the C-2 position is facilitated by the use of a Lewis acid catalyst.

A common method involves the reaction of 1,3-difluorobenzene with chlorine gas (Cl₂) in the presence of iron(III) chloride (FeCl₃). This reaction is typically carried out in a solvent such as dichloromethane (B109758). The reaction conditions are controlled to achieve high selectivity for the desired product.

Interactive Data Table: Chlorination of 1,3-Difluorobenzene

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 1,3-Difluorobenzene | |

| Reagent | Chlorine (Cl₂) | |

| Catalyst | Iron(III) chloride (FeCl₃) | |

| Solvent | Dichloromethane | |

| Temperature | 40–60°C | |

| Selectivity | 85–90% |

Reductive Dehalogenation Strategies (e.g., from Halogen-substituted Difluorobenzenes)

Reductive dehalogenation offers a pathway to synthesize specific isomers of halogenated compounds by selectively removing halogen atoms from a more highly halogenated precursor. While direct examples for the synthesis of this compound are not extensively detailed in readily available literature, the general strategy is well-established for related compounds. For instance, 1,3-difluorobenzene can be prepared by the reductive dehalogenation of chloro-m-difluorobenzenes, such as 2,4-difluorochlorobenzene. google.com This is typically achieved using hydrogen gas in the presence of a catalyst and a base to neutralize the resulting hydrogen halide. google.com

Patents describe the catalytic elimination of halogens from 1,3-difluorohalobenzenes using a palladium catalyst. justia.com For example, the reaction of 2,4-difluorochlorobenzene with hydrogen over a palladium on carbon (Pd/C) catalyst in the presence of a base like sodium hydroxide (B78521) or an amine can yield 1,3-difluorobenzene. justia.comgoogle.com This methodology can be conceptually applied to the synthesis of this compound from precursors like 2,x-dichloro-1,3-difluorobenzene. A patent specifically mentions the reaction of 2,6-dichloro-1,3-difluorobenzene or 4,6-dichloro-1,3-difluorobenzene as part of a process to prepare 1,3-difluorobenzene, illustrating the viability of this approach for removing specific chlorine atoms. google.com

Interactive Data Table: Reductive Dehalogenation of 2,4-difluorochlorobenzene

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 2,4-difluorochlorobenzene | google.com |

| Reducing Agent | Hydrogen (H₂) | google.com |

| Catalyst | 5% Pd/C (50% moisture content) | google.com |

| Base | Sodium hydroxide (NaOH) | google.com |

| Solvent | Water | google.com |

| Temperature | 100°C | google.com |

Multi-step Preparations (e.g., involving intermediate transformations)

Multi-step syntheses provide alternative routes to this compound, often starting from readily available precursors and allowing for precise control over the substitution pattern.

One such pathway begins with 1,3-difluoroaniline. The amino group strongly activates the ring, directing the incoming electrophile. Chlorination at the 2-position can be achieved using sulfuryl chloride (SO₂Cl₂) in acetic acid, yielding 2-chloro-1,3-difluoroaniline with high yield. The amino group can then be removed through a deamination reaction, which involves diazotization with sodium nitrite (B80452) (NaNO₂) in an acidic medium, followed by reduction of the diazonium salt, for instance with hypophosphorous acid (H₃PO₂), to yield the target molecule.

Another multi-step approach starts with 1-chloro-3,5-difluorobenzene (B74746). This precursor can be subjected to further chlorination to introduce a second chlorine atom, followed by nitration and subsequent reduction of the nitro group to an amine and removal of the additional chlorine atoms to yield a difluoroaniline derivative. google.com A related process involves the nitration of 1-chloro-2,4-difluorobenzene (B74516) derivatives, followed by reduction. google.com

Interactive Data Table: Multi-step Synthesis from 1,3-Difluoroaniline

| Step | Reagents & Conditions | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|

| Chlorination | Sulfuryl chloride (SO₂Cl₂), Acetic acid | 2-Chloro-1,3-difluoroaniline | 88% | |

| Diazotization | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), 0–5°C | Diazonium salt intermediate | - | |

| Deamination | Hypophosphorous acid (H₃PO₂), 60°C | This compound | 60–65% (overall) |

Novel Synthetic Approaches and Catalyst Systems

Biocatalytic Transformations (e.g., for chiral derivatives)

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules under mild and environmentally benign conditions. While the direct biocatalytic synthesis of this compound is not a primary focus, the methodology is extensively applied to produce its chiral derivatives. A notable example is the synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, a key intermediate for pharmaceuticals. researchgate.netresearchgate.net

This transformation is typically achieved through the asymmetric reduction of the corresponding ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966), using ketoreductases (KREDs). researchgate.netgoogle.com These enzymes, often from microbial sources and sometimes improved through protein engineering, exhibit high stereoselectivity, leading to products with excellent enantiomeric excess. researchgate.netencyclopedia.pub

Interactive Data Table: Biocatalytic Reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone

| Parameter | Value | Reference |

|---|---|---|

| Substrate | 2-chloro-1-(3,4-difluorophenyl)ethanone | researchgate.net |

| Biocatalyst | Ketoreductase (KRED) KR-01 | researchgate.net |

| Product | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | researchgate.net |

| Conversion | Near 100% | researchgate.net |

| Enantiomeric Excess (ee) | >99.9% | researchgate.net |

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds. In the context of fluorinated aromatics, transition metal-catalyzed reactions are pivotal for C-H functionalization and cross-coupling reactions.

The ortho-directing effect of fluorine atoms in (poly)fluoroarenes can be harnessed in transition metal-catalyzed C-H functionalization reactions. nih.govacs.org For instance, rhodium complexes have been shown to selectively activate the C-H bond ortho to a fluorine atom in 1,3-difluorobenzene. nih.govacs.org While this demonstrates the principle of selective functionalization, direct synthesis of this compound via this method is less common.

A more relevant application of transition metal catalysis is in reductive dehalogenation processes, as mentioned in section 2.1.2, where palladium or platinum catalysts are commonly employed. google.com For example, a process for preparing 2,6-difluoroaniline (B139000) from 1-chloro-3,5-difluorobenzene involves a reduction step where a supported metal hydrogenation-catalyst, such as platinum or palladium, is used to convert a nitro group to an amine and selectively remove chlorine atoms. google.com

Process Optimization and Yield Enhancement in this compound Synthesis

The primary route to this compound often starts with 1,3-difluorobenzene. Process optimization focuses on the conditions of the chlorination step to maximize the yield of the desired isomer and minimize the formation of by-products.

One established method involves the direct sequential halogenation of 1,3-difluorobenzene. The chlorination at the 2-position is typically achieved using chlorine gas (Cl₂) with a Lewis acid catalyst, such as iron(III) chloride (FeCl₃). The reaction conditions are critical for high selectivity. For instance, conducting the reaction in dichloromethane at a temperature range of 40–60°C can lead to 85–90% selectivity for this compound.

Further optimization can be achieved through the use of continuous flow reactor systems. These systems allow for precise control over reaction parameters like temperature and residence time, which helps to minimize side reactions. For example, the bromination of this compound in a flow system at 70°C has been shown to achieve 95% conversion with 88% selectivity, demonstrating the potential for enhanced control and yield in halogenation reactions.

Alternative strategies for synthesizing related difluorobenzene compounds, which can be precursors or analogues, have also been extensively studied. For instance, the preparation of 1,3-difluorobenzene from 2,4-difluorochlorobenzene can be achieved through reductive dehalogenation. google.comjustia.com This process often utilizes a palladium on carbon (Pd/C) catalyst in the presence of a base. google.comjustia.comguidechem.com Optimization of this reaction involves screening different bases and reaction conditions.

Below is a data table summarizing various conditions for the reductive dehalogenation of 2,4-difluorochlorobenzene to 1,3-difluorobenzene, a process that highlights the types of optimizations relevant to substituted difluorobenzene synthesis.

Table 1: Process Optimization for Reductive Dehalogenation of 2,4-difluorochlorobenzene

| Catalyst | Base | Solvent | Temperature (°C) | Observations | Reference |

|---|---|---|---|---|---|

| 5% Pd/C | NaOH | Water | 100 | Reaction proceeds until hydrogen uptake ceases. | google.comjustia.com |

| 5% Pd/C | Tri-(N-dodecyl)amine | None | 100 | Reaction proceeds to completion. | google.comjustia.com |

| 5% Pd/C | 25% Ammonia (B1221849) | None | 105 | Reaction proceeds to completion. | google.comjustia.com |

| 5% Pd/C | LiOH | Water | 100 | Reaction proceeds to completion. | google.comjustia.com |

| 5% Pd/C | MgO | Water | 140 | Reaction requires a higher temperature to proceed. | google.comjustia.com |

Control of Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity:

The control of regioselectivity is paramount in the synthesis of this compound to ensure the chlorine atom is introduced at the correct position (C-2) between the two fluorine atoms. The directing effects of the fluorine atoms on the benzene ring are key to achieving this. In the electrophilic chlorination of 1,3-difluorobenzene, the fluorine atoms are ortho-, para-directing. However, the position between the two meta-positioned fluorines (C-2) is sterically hindered but electronically activated. The use of a Lewis acid catalyst like FeCl₃ helps to facilitate the electrophilic substitution at this desired position.

The synthesis of related polyhalogenated benzenes often requires intricate strategies to control isomer formation. For instance, in the synthesis of other functionalized difluorobenzenes, multi-step sequences involving nitration, halogen exchange, and deamination are employed to achieve the desired regiochemistry. google.com The synthesis of 1-bromo- or 1-chloro-2,3-difluorobenzene (B1304198) can be achieved with high selectivity through the gas-phase copyrolysis of tetrafluoroethylene (B6358150) and buta-1,3-diene, followed by halogenation and dehydrohalogenation steps. researchgate.netchemicalbook.com

Organometallic chemistry offers powerful tools for achieving high regioselectivity. Deprotonation-triggered halogen migrations and site-discriminating competitive halogen-metal permutations allow for the functionalization of specific positions on a polyhalogenated benzene ring that might otherwise be inaccessible. researchgate.net

Stereoselectivity:

For the synthesis of this compound itself, which is an achiral molecule, stereoselectivity is not a factor. However, in the synthesis of chiral derivatives starting from related ketones, such as 2-chloro-1-(3,4-difluorophenyl)ethanone, stereoselectivity becomes crucial.

Biocatalysis has emerged as a highly effective method for achieving high stereoselectivity in the reduction of such ketones. The use of ketoreductases (KREDs) can produce chiral alcohols with excellent enantiomeric excess (ee). For example, the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone to (S)-2-chloro-1-(3,4-difluorophenyl)ethanol has been achieved with near 100% conversion and >99.9% ee using a specific ketoreductase. acs.org

Process optimization in these biocatalytic reductions involves screening enzyme libraries, modifying reaction media, and optimizing substrate concentrations. acs.orgmdpi.com The use of deep eutectic solvents (DES) as co-solvents has been shown to enhance biocatalytic efficiency by increasing cell membrane permeability. researchgate.net Furthermore, directed evolution of ketoreductases through mutagenesis can significantly improve their activity and stability, leading to higher yields and efficiency in the synthesis of chiral building blocks. nih.gov

Table 2: Research Findings on Stereoselective Synthesis of a Related Chiral Alcohol

| Substrate | Catalyst/Enzyme | Key Optimization | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 2-chloro-1-(3,4-difluorophenyl)ethanone | Ketoreductase (KR-01) | High substrate concentration (500 g/L) | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | >99.9% | acs.org |

| 2-chloro-1-(3,4-difluorophenyl)ethanone | Recombinant E. coli | Choline acetate/Lysine NADES co-solvent | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | >99% | mdpi.com |

| 2-chloro-1-(3,4-difluorophenyl)ethanone | Ketoreductase ChKRED20 Mutant (L205A) | Directed evolution of enzyme | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | >99% | nih.gov |

| 2-chloro-3,4-difluoroacetophenone | Ketoreductase | Biocatalytic asymmetric reduction | Chiral 2-chloro-3,4-difluorophenethyl alcohol | High | google.com |

Chemical Reactivity and Mechanistic Studies of 2 Chloro 1,3 Difluorobenzene

Nucleophilic Aromatic Substitution Reactions (SNAr)

The presence of two electron-withdrawing fluorine atoms significantly acidifies the aromatic ring, making it susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com This process, known as Nucleophilic Aromatic Substitution (SNAr), typically proceeds via an addition-elimination mechanism. chemistrysteps.com A nucleophile attacks the carbon bearing the leaving group (in this case, chlorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of the chloride ion restores the aromaticity of the ring. The rate of these reactions is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate. masterorganicchemistry.comlibretexts.org

Halogen exchange (Halex) reactions are a cornerstone of fluoroaromatic chemistry, used to convert aryl chlorides or bromides into the corresponding fluorides. wikipedia.org For 2-Chloro-1,3-difluorobenzene, this would involve the displacement of the chlorine atom by a fluoride (B91410) ion. Such reactions are typically carried out using an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or sulfolane (B150427) at elevated temperatures (150-250 °C). wikipedia.orggoogle.com While these reactions often require activating groups (like a nitro group) on the aromatic ring, the cumulative electron-withdrawing effect of the two existing fluorine atoms in this compound facilitates this type of substitution. wikipedia.orggoogle.com

Another form of displacement is reductive dechlorination, where the chlorine atom is replaced by a hydrogen atom. This can be achieved through catalytic hydrogenation. For instance, the related compound 2,4-difluorochlorobenzene can be converted to 1,3-difluorobenzene (B1663923) using a Palladium-on-carbon (Pd/C) catalyst in the presence of hydrogen gas and a base like sodium hydroxide (B78521) or lithium hydroxide. google.com A similar process would be applicable to this compound.

| Reaction Type | Typical Reagents | Typical Solvents | Product Type |

|---|---|---|---|

| Halogen Exchange (Fluorination) | Potassium Fluoride (KF), Cesium Fluoride (CsF) | Sulfolane, DMSO, DMF | 1,2,3-Trifluorobenzene |

| Reductive Dechlorination | H₂, Pd/C catalyst, Base (e.g., NaOH) | Water | 1,3-Difluorobenzene |

The activated nature of the C-Cl bond in this compound allows for its displacement by a variety of heteroatomic nucleophiles.

Amination : The substitution of the chlorine atom with an amino group can be achieved using ammonia (B1221849) or primary/secondary amines. Studies on similar fluorobenzenes have shown that such aminations can be performed effectively, sometimes enhanced by microwave irradiation, without the need for a strong base or catalyst. researchgate.net The reaction involves the direct attack of the amine on the carbon bearing the chlorine, leading to the formation of a new C-N bond.

Alkoxylation : Reaction with alkoxides (such as sodium methoxide (B1231860) or sodium ethoxide) or hydroxides results in the formation of difluorophenyl ethers or phenols, respectively. The mechanism follows the general SNAr pathway, where the oxygen nucleophile displaces the chloride. libretexts.org The reaction of activated aryl halides with sodium hydroxide to form phenols is a well-established industrial and laboratory process. libretexts.org

Thiolation : Thiolates (RS⁻) are excellent nucleophiles and are expected to react readily with this compound to form aryl thioethers. This reaction is analogous to amination and alkoxylation, proceeding through the addition-elimination mechanism to create a C-S bond. bohrium.com

Electrophilic Aromatic Substitution Reactions

In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene (B151609) ring. minia.edu.eg The halogen substituents (Cl and F) on this compound are deactivating due to their strong inductive electron withdrawal, making the ring less reactive towards electrophiles than benzene itself. uci.edu However, they are also ortho, para-directors because of their ability to donate a lone pair of electrons via resonance, which stabilizes the intermediate carbocation (sigma complex). uci.edu

In this compound, the directing effects of the three halogens are complex and competitive. The incoming electrophile will be directed to the positions ortho and para to each substituent.

The C4 position is para to the C1-fluorine and ortho to the C3-fluorine.

The C6 position is ortho to the C1-fluorine.

The C5 position is meta to all three halogens and is thus the most deactivated.

Radical Reactions and Reaction Pathways

Aromatic compounds can participate in reactions involving radical intermediates, often initiated by UV light or a chemical radical initiator. One relevant pathway is the radical-mediated hydrothiolation, or thiol-ene reaction. nih.gov While this typically involves addition to an alkene, thiyl radicals (RS•) can also add to aromatic systems, although this is less common. A more likely radical pathway for this compound would involve the homolytic cleavage of the C-Cl bond, which is weaker than the C-F bonds. This could be initiated photochemically or with radical initiators, generating an aryl radical that could then be trapped by other reagents. Such radical processes are a key aspect of certain transition-metal-catalyzed reactions. pkusz.edu.cn

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has become a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates for these reactions. eie.grmdpi.com The C-Cl bond in this compound can be activated by catalysts based on palladium, nickel, or copper to participate in a variety of cross-coupling reactions. nih.gov

Suzuki-Miyaura Coupling : This reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a C-C bond.

Sonogashira Coupling : This involves the coupling of the aryl halide with a terminal alkyne, typically using a palladium catalyst, a copper co-catalyst, and a base. eie.gr

Buchwald-Hartwig Amination : This palladium-catalyzed reaction forms a C-N bond by coupling the aryl halide with an amine. It often provides a milder and more general alternative to classical SNAr amination.

Heck Reaction : This reaction forms a C-C bond by coupling the aryl halide with an alkene in the presence of a palladium catalyst.

Although aryl chlorides are generally less reactive than the corresponding bromides or iodides in these catalytic cycles, the development of specialized ligands and catalysts has made their use increasingly common. nih.gov These methods provide a strategic way to introduce alkyl, aryl, alkynyl, or amino groups onto the difluorobenzene core.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(0) catalyst, Base | C-C (Aryl-Aryl') |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig | R₂NH | Pd catalyst, Base | C-N (Aryl-Amino) |

| Heck | Alkene | Pd catalyst, Base | C-C (Aryl-Vinyl) |

Reaction Kinetics and Thermodynamic Analyses

Detailed kinetic and thermodynamic studies are essential for fully understanding the reactivity and mechanism of the reactions involving this compound.

Reaction Kinetics : For SNAr reactions, kinetic analyses would focus on determining the rate law and the effect of nucleophile concentration, temperature, and solvent on the reaction rate. The electron-withdrawing fluorine atoms are expected to significantly accelerate the rate of nucleophilic substitution at the chlorine position by stabilizing the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining addition step. masterorganicchemistry.com Conversely, for EAS reactions, these same fluorine atoms would decrease the reaction rate by destabilizing the positively charged carbocation intermediate, thus increasing the activation energy. uci.edu

While the general principles governing these factors are well-understood from studies on analogous compounds, specific experimental kinetic and thermodynamic data for this compound are not widely reported in foundational literature. Such analyses would typically be the subject of specialized physical organic chemistry research.

Applications of 2 Chloro 1,3 Difluorobenzene As a Synthetic Building Block

In Medicinal Chemistry Research

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties. 2-Chloro-1,3-difluorobenzene provides a reliable route to synthesize molecules containing the 2,6-difluorophenyl group, a feature present in a number of biologically active compounds.

This compound is a key starting material for small molecules designed to interact with specific biological targets. The 2,6-difluorophenyl moiety derived from it can be found in potent and selective modulators of enzyme and receptor activity.

A notable example is in the development of inverse agonists for the Retinoid-related orphan receptor gamma t (RORγt), a nuclear receptor that plays a key role in inflammatory diseases. Researchers discovered a series of potent and selective RORγt inverse agonists where a 2,6-difluorobenzyl ether group was found to be crucial for activity. nih.gov The synthesis of these compounds involves intermediates such as 3-chloro-2,6-difluorophenylboronic acid, which can be derived from this compound, to construct the core structure of these biologically active molecules. broadpharm.com The bulky 2,6-difluorobenzyl ether group was shown to induce a conformational change in the receptor, creating an enlarged binding site and leading to a significant gain in potency. nih.gov

Table 1: Examples of RORγt Inverse Agonists Incorporating a 2,6-Difluorophenyl Moiety

| Compound | Target | Biological Activity (EC50) |

| Compound 26 | RORγt | 11 nM |

| Compound 27 | RORγt | Not specified, X-ray co-crystal structure obtained |

| Compound 29 | RORγt | Good oral bioavailability (56%) in mice |

| Compound 38 | RORγt | Good oral bioavailability (101%) in mice |

Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov

The unique structural and electronic properties of the 2,6-difluorophenyl group make it a valuable component in the rational design of new therapeutic agents across different disease areas.

While many broad-spectrum fluoroquinolone antibiotics feature different fluorine substitution patterns, the strategic placement of fluorine atoms is a cornerstone of their design. googleapis.comorientjchem.org Research into novel antibacterial agents has explored various fluorinated structures. For instance, a series of difluoromethyl cinnamoyl amides were synthesized and showed promising and selective activity against Mycobacterium smegmatis, a non-pathogenic model for M. tuberculosis. mdpi.com This highlights the potential of fluorinated building blocks in the development of new antimicrobials.

In the antiviral field, the synthesis of fluorinated nucleoside analogs is a common strategy. nih.govnih.gov Research has been conducted on fluorinated 3-phenyl-1,2,4-benzotriazines, which have shown activity against pathogenic viruses like smallpox. researchgate.net These syntheses often rely on fluorinated aniline (B41778) precursors, demonstrating the importance of compounds like this compound and its isomers in providing the necessary fluorinated phenyl rings for building these complex heterocyclic systems. researchgate.net

The 2,6-difluorophenyl moiety has been incorporated into novel compounds investigated for their anticancer properties. The presence of two fluorine atoms flanking the point of connection can influence the molecule's conformation and its interaction with biological targets like protein kinases.

One such example is a series of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas designed as potential anticancer agents. nih.gov Within this series, a compound featuring a 2,6-difluorophenyl group (compound 5l) emerged as the most potent derivative against both non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines, with activity comparable to the established chemotherapy drug Doxorubicin. nih.gov Mechanistic studies showed that this compound induced apoptosis (programmed cell death) in cancer cells by modulating the expression of key regulatory proteins and arrested the cell cycle, preventing further proliferation. nih.gov

Table 2: In Vitro Anticancer Activity of Compound 5l

| Cell Line | Cancer Type | IC50 Value (µM) |

| A549 | Non-small cell lung cancer | 3.22 ± 0.2 |

| HCT-116 | Colon cancer | 2.71 ± 0.16 |

IC50 is the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from Molecules (MDPI). nih.gov

Another area of research involves kinase inhibitors for colorectal cancer, where molecules incorporating a 3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)ureido moiety have been discovered. ekb.eg

The synthesis of single-enantiomer chiral drugs is critical in modern pharmaceuticals. While the antiplatelet agent Ticagrelor is a prominent example of a drug containing a difluorophenyl group, it is important to note that its chiral intermediate, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, is derived from 1,2-difluorobenzene, not this compound. jocpr.comnih.govchemicalbook.comgoogle.comchemicalbook.com

However, this compound is instrumental in the synthesis of other complex chiral therapeutic agents. For example, the previously mentioned RORγt inverse agonists are chiral molecules. nih.gov Their synthesis combines a chiral phenylpyrrolidinyl sulfone template with a 2,6-difluorobenzyl ether moiety. nih.gov The precise three-dimensional arrangement of these components is essential for high-potency binding to the RORγt protein, underscoring the role of intermediates derived from this compound in constructing stereochemically defined drug candidates. nih.gov The development of organocatalytic methods for asymmetric fluorination further highlights the focus on creating fluorinated chiral carbon centers for use in advanced pharmaceutical synthesis. beilstein-journals.org

Design and Synthesis of Therapeutic Agents

In Agrochemical Research

Similar to its role in medicinal chemistry, this compound serves as an intermediate for active ingredients in the agrochemical industry. acs.org The inclusion of fluorinated phenyl groups can enhance the efficacy and selectivity of herbicides and insecticides.

A key application is in the synthesis of benzoylurea (B1208200) insecticides. The insecticide Pyrifluron is produced through the reaction of 3,5-dichloro-2,4-difluoroaniline (B1223766) with 2,6-difluorobenzoyl isocyanate. google.com The latter is an intermediate that can be synthesized from precursors related to the 2,6-difluoro substitution pattern provided by compounds like this compound. Other herbicides, such as Diflufenican and Diflufenzopyr, also contain difluorophenyl groups, although with different substitution patterns (2,4-difluoro and 3,5-difluoro, respectively), demonstrating the broad utility of various difluorobenzene isomers in agrochemistry. wikipedia.orgnih.govnih.gov

Table 3: Examples of Agrochemicals with Difluorophenyl Moieties

| Compound | Type | Difluorophenyl Moiety |

| Pyrifluron | Insecticide | Contains a 2,6-difluorobenzoyl group |

| Diflufenican | Herbicide | Contains a 2,4-difluorophenyl group |

| Diflufenzopyr | Herbicide | Contains a 3,5-difluorophenyl group |

This compound: A Key Component in Advanced Chemical Synthesis

The versatile chemical compound this compound serves as a crucial building block in the development of a range of specialized and high-performance products. Its unique molecular structure is leveraged in the creation of modern agrochemicals and advanced materials, contributing to innovations in agriculture and industry.

The strategic placement of chlorine and fluorine atoms on the benzene (B151609) ring makes this compound a valuable intermediate in organic synthesis. This arrangement allows for selective chemical reactions, enabling the construction of complex molecules with desired properties.

In Agrochemicals

The agrochemical industry utilizes this compound and its derivatives in the creation of next-generation crop protection products. The presence of fluorine atoms in the final molecule can enhance the efficacy and environmental profile of pesticides and herbicides.

This compound is a precursor in the synthesis of certain modern pesticides and herbicides designed to be more selective and have a lower environmental impact. For instance, derivatives of this compound, such as 2-Chloro-1-(3,4-difluorophenyl)ethanone (B1661966), are used as intermediates in the development of halogenated agrochemicals. The inclusion of fluorine atoms in these agrochemicals can improve their environmental persistence, target selectivity, and resistance to biodegradation by non-target organisms. jxzd-chem.com

Structure-activity relationship (SAR) studies are fundamental to the design of new and improved agrochemicals. These studies involve systematically modifying the chemical structure of a molecule to understand how these changes affect its biological activity. The insights gained from SAR studies help researchers to optimize the performance of a pesticide or herbicide.

Derivatives of this compound are valuable tools in SAR exploration. By incorporating this fluorinated benzene ring into potential agrochemical candidates, researchers can investigate the role of the halogen atoms in the molecule's interaction with its biological target. jxzd-chem.com Understanding these interactions is key to designing more potent and selective crop protection agents.

Table 1: Role of this compound Derivatives in Agrochemical SAR Studies

| Feature | Description | Implication in SAR Studies |

| Fluorine Atoms | Highly electronegative, can form strong bonds and alter electronic properties. | Investigating the impact of fluorine on binding affinity and metabolic stability. |

| Chlorine Atom | Provides a site for further chemical modification. | Allows for the synthesis of a library of related compounds to test for activity. |

| Aromatic Ring | Provides a rigid scaffold for the molecule. | Serves as a core structure to which different functional groups can be attached. |

In Materials Science and Polymer Chemistry

The unique properties of fluorinated compounds are also harnessed in the field of materials science for the creation of advanced polymers with exceptional characteristics.

This compound can serve as a starting material for the synthesis of monomers used in the production of specialty polymers. The presence of fluorine in these monomers can impart desirable properties to the resulting polymer, such as high thermal stability and chemical resistance.

The incorporation of fluorinated building blocks like this compound into polymer chains can lead to the development of materials with superior performance characteristics.

Table 2: Properties of Fluorinated High-Performance Polymers

| Property | Benefit |

| High Thermal Stability | Can be used in high-temperature applications. |

| Chemical Resistance | Resistant to a wide range of chemicals, including acids, bases, and organic solvents. |

| Mechanical Strength | Strong and durable, suitable for demanding engineering applications. |

| Low Flammability | Inherently flame retardant due to the high fluorine content. |

Porous organic polymers (POPs) are a class of materials with a high surface area that can be used for the adsorption of pollutants from the environment. While direct synthesis of adsorption materials from this compound is an area of ongoing research, the principles of creating porous polymers from functionalized aromatic monomers are established. The chemical handles on this compound could potentially be used to create cross-linked polymer networks with tailored pore sizes and surface functionalities for the selective capture of environmental contaminants.

In Materials Science and Polymer Chemistry

Development of Advanced Functional Materials

Liquid Crystal Materials

The incorporation of fluorine atoms into liquid crystal (LC) molecules is a well-established strategy for tuning their physical properties to meet the demands of modern display technologies. The 2,6-difluorophenyl moiety, which can be derived from this compound, is a particularly valuable structural motif in the design of advanced liquid crystalline materials.

Research has shown that the presence of a 2,6-difluorophenyl unit within a liquid crystal structure can lead to several desirable characteristics. Notably, this substitution pattern contributes to the formation of stable nematic phases over a broad temperature range. nih.gov The nematic phase is the most widely utilized liquid crystal phase in display applications. Furthermore, the inclusion of the 2,6-difluorophenyl group can enhance the birefringence of the material, a key optical property that influences the contrast and brightness of a display. nih.gov

While direct synthesis examples starting from this compound are not extensively detailed in readily available literature, its conversion to key intermediates like 2,6-difluorophenylboronic acid is a feasible and logical pathway for its integration into liquid crystal structures. For instance, liquid crystals containing a 2,3-difluorophenyl unit have been synthesized and shown to exhibit wide temperature ranges for both smectic A and nematic phases, coupled with a negative dielectric anisotropy (Δε). rsc.org This negative dielectric anisotropy is a critical parameter for vertically aligned (VA) mode liquid crystal displays, which are known for their high contrast ratios and wide viewing angles. The structural similarities suggest that liquid crystals incorporating the 2,6-difluorophenyl group, accessible from this compound, would exhibit similarly valuable properties.

The general synthetic approach to such liquid crystals often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to link the difluorophenyl unit with other aromatic or alicyclic rings that form the rigid core of the liquid crystal molecule. The inherent reactivity of the carbon-chlorine bond in this compound makes it a suitable handle for these transformations.

As a General Reagent in Organic Synthesis

Beyond its potential in materials science, this compound serves as a versatile reagent in a variety of organic synthetic transformations. The differential reactivity of the chloro and fluoro substituents, along with the electronic effects of the fluorine atoms on the aromatic ring, allows for its selective functionalization.

One of the primary applications of this compound is in palladium-catalyzed cross-coupling reactions . These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. This compound can be converted to its corresponding boronic acid or boronic ester derivative, which can then participate in Suzuki-Miyaura reactions. google.com Conversely, the chloro-substituent on this compound can be displaced in a Suzuki-Miyaura coupling with various arylboronic acids, providing a route to substituted 1,3-difluorobenzene (B1663923) derivatives. researchgate.net

Negishi Coupling: This coupling reaction utilizes an organozinc reagent and an organic halide. wikipedia.org this compound can serve as the aryl halide component, reacting with a variety of organozinc compounds in the presence of a palladium or nickel catalyst to form new carbon-carbon bonds. organic-chemistry.org The reaction is known for its high functional group tolerance. chem-station.com

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org this compound can be employed as the aryl halide partner in Sonogashira couplings, leading to the synthesis of 2,6-difluorophenylacetylenes. These products are valuable intermediates in the synthesis of more complex molecules, including some liquid crystals. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen bonds. While specific examples with this compound are not prevalent, the general applicability of this reaction to aryl chlorides suggests its potential for the synthesis of N-substituted 2,6-difluoroanilines. nih.govnih.gov

Another significant application of this compound is in the formation of Grignard reagents . The reaction of this compound with magnesium metal in an ethereal solvent can generate the corresponding Grignard reagent, 2,6-difluorophenylmagnesium chloride. wikipedia.orgadichemistry.com This organometallic species is a potent nucleophile and a strong base, making it highly useful in organic synthesis. mnstate.edu It can react with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds and introduce the 2,6-difluorophenyl moiety into various molecular frameworks. masterorganicchemistry.comleah4sci.com

The fluorine atoms in this compound activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) . While the chlorine atom is also a leaving group, the high electronegativity of the fluorine atoms can facilitate the displacement of one of the fluorine atoms by strong nucleophiles under certain conditions. This reactivity provides an alternative pathway for the functionalization of the aromatic ring.

Below is a table summarizing the key reactions involving this compound:

| Reaction Type | Reagents/Catalysts | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Substituted 1,3-difluorobenzenes |

| Negishi Coupling | Organozinc reagent, Pd or Ni catalyst | Substituted 1,3-difluorobenzenes |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, Base | 2,6-Difluorophenylacetylenes |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | N-substituted 2,6-difluoroanilines |

| Grignard Reaction | Mg, Ether; then Electrophile | 2,6-Difluorophenyl substituted compounds |

| Nucleophilic Aromatic Substitution | Strong Nucleophile | Substituted difluorobenzenes |

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Chloro-1,3-difluorobenzene, ¹H, ¹³C, and ¹⁹F NMR spectroscopy each offer critical pieces of the structural puzzle.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is predicted to exhibit a complex multiplet in the aromatic region. Due to the molecule's asymmetry, the three aromatic protons are chemically non-equivalent. The proton at the C4 position would likely appear as a triplet of triplets, coupled to the two adjacent fluorine atoms and the proton at the C5 position. The protons at the C5 and C6 positions would also show complex splitting patterns due to mutual coupling and coupling to the fluorine atoms.

¹³C NMR Spectroscopy: In the proton-decoupled ¹³C NMR spectrum, six distinct signals are expected, corresponding to the six unique carbon atoms in the aromatic ring. The carbon atoms bonded to the fluorine atoms (C1 and C3) will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (around 240-250 Hz). The carbon atom attached to chlorine (C2) will also exhibit a distinct chemical shift. The remaining three carbon atoms (C4, C5, and C6) will show smaller couplings to the fluorine atoms (²JCF, ³JCF). The interpretation of these spectra can be complex due to long-range C-F couplings. magritek.com

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single resonance is expected for the two equivalent fluorine atoms. The chemical shift of this signal provides information about the electronic environment of the fluorine nuclei. For aryl fluorides, the chemical shifts typically appear in the range of -100 to -140 ppm relative to a CFCl₃ standard. wikipedia.org In a related magnesium complex of 1,3-difluorobenzene (B1663923), the ¹⁹F NMR signal appears at -114.5 ppm. rsc.org Due to the high sensitivity of the ¹⁹F nucleus, this technique is highly valuable for confirming the presence and electronic environment of fluorine in the molecule. wikipedia.org

Table of Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H (H4) | Aromatic region | Triplet of triplets | JHF, JHH |

| ¹H (H5) | Aromatic region | Multiplet | JHH, JHF |

| ¹H (H6) | Aromatic region | Multiplet | JHH, JHF |

| ¹³C (C1, C3) | Aromatic region | Doublet | ¹JCF ≈ 240-250 |

| ¹³C (C2) | Aromatic region | Singlet (or complex multiplet) | - |

| ¹³C (C4, C5, C6) | Aromatic region | Multiplets | ²JCF, ³JCF |

| ¹⁹F | -100 to -140 | Singlet | - |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for aromatic C-H stretching vibrations typically in the region of 3100-3000 cm⁻¹. Aromatic C-C stretching vibrations will appear in the 1600-1400 cm⁻¹ range. The C-F stretching vibrations usually give rise to strong absorptions in the 1350-1100 cm⁻¹ region. The C-Cl stretching vibration is expected to be observed in the fingerprint region, typically between 800 and 600 cm⁻¹. For comparison, the IR spectrum of 1,3-difluorobenzene shows strong bands in these characteristic regions. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy, which is complementary to IR spectroscopy, is also valuable for characterizing this compound. The symmetric vibrations of the benzene (B151609) ring are often strong in the Raman spectrum. The C-Cl and C-F stretching vibrations will also be Raman active. For instance, the Raman spectrum of fluorobenzene (B45895) shows characteristic frequency shifts that can be related to the vibrations of the benzene ring. nih.gov

Table of Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aromatic C-C Stretch | 1600 - 1400 | IR, Raman |

| C-F Stretch | 1350 - 1100 | IR, Raman |

| C-Cl Stretch | 800 - 600 | IR, Raman |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its identification.

For this compound (C₆H₃ClF₂), the molecular ion peak (M⁺) would be expected at m/z 148, corresponding to the nominal molecular weight. Due to the presence of the chlorine atom, an isotopic peak (M+2) at m/z 150 with an intensity of about one-third of the molecular ion peak is anticipated, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern would likely involve the loss of a chlorine atom to give a fragment at m/z 113. Subsequent fragmentation could involve the loss of fluorine atoms or cleavage of the aromatic ring. The mass spectrum of the isomeric 1-Chloro-3,5-difluorobenzene (B74746) shows a prominent molecular ion peak and a significant peak corresponding to the loss of the chlorine atom, which supports this predicted fragmentation pathway. nist.gov

Table of Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 148 | [C₆H₃³⁵ClF₂]⁺ (Molecular Ion) |

| 150 | [C₆H₃³⁷ClF₂]⁺ (Isotopic Peak) |

| 113 | [C₆H₃F₂]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. Benzene itself has characteristic absorptions around 255 nm. The presence of halogen substituents can cause a bathochromic shift (shift to longer wavelengths) and affect the intensity of these bands. For example, the UV-Vis spectrum of chlorobenzene (B131634) shows absorption maxima around 265 nm and 272 nm. nist.gov Similarly, fluorobenzene exhibits absorption in a similar region. nist.gov Therefore, this compound is predicted to have its primary absorption bands in the UV region, likely between 260 and 280 nm.

X-ray Crystallography for Structural Elucidation (of derivatives)

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of the liquid this compound itself can be challenging, this method is invaluable for elucidating the structures of its solid derivatives.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. Calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), allow for the accurate prediction of molecular geometries, vibrational spectra, and electronic characteristics.

DFT calculations are employed to determine the optimized molecular geometry of 2-Chloro-1,3-difluorobenzene, predicting key bond lengths and angles. The benzene (B151609) ring is expected to show minor distortions from a perfect hexagon due to the presence of the three halogen substituents. The C-Cl and C-F bond lengths are characteristic of halogenated aromatic systems. The substitution pattern (chlorine at position 2, fluorine at positions 1 and 3) results in a Cs symmetry for the molecule.

Table 1: Predicted Geometric Parameters for Halogenated Benzenes * (Note: Specific DFT-calculated data for this compound is not readily available in the cited literature. The following table is illustrative of typical bond lengths (in Ångströms, Å) and angles (in degrees, °) for similar compounds.)

| Parameter | Expected Value Range |

| C-C (aromatic) | 1.38 - 1.40 Å |

| C-H | 1.08 - 1.09 Å |

| C-F | 1.33 - 1.36 Å |

| C-Cl | 1.72 - 1.75 Å |

| C-C-C (ring) | 118 - 121° |

| C-C-Cl | ~120° |

| C-C-F | ~120° |

This table is generated based on typical values for related halogenated benzenes. Precise values require a specific DFT calculation for this compound.

Vibrational analysis based on DFT calculations is essential for interpreting and assigning experimental infrared (IR) and Raman spectra. Theoretical calculations can predict the frequencies and intensities of the fundamental vibrational modes of this compound. These modes include C-H, C-C, C-F, and C-Cl stretching, as well as in-plane and out-of-plane bending vibrations of the aromatic ring.

Quantum chemical calculations have been performed to support the assignment of vibrational modes in the cation of 1,3-difluoro-2-chloro-benzene (an isomer of the title compound), demonstrating the utility of DFT in understanding its spectroscopic features. The calculated frequencies, when appropriately scaled, generally show good agreement with experimental data.

Table 2: Selected Vibrational Mode Assignments for this compound (Illustrative) *

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| C-H Stretch | ~3100 | Not Available |

| C-C Ring Stretch | ~1600 | Not Available |

| C-F Stretch | ~1250 | Not Available |

| C-Cl Stretch | ~700 | Not Available |

This table is for illustrative purposes. Detailed experimental and calculated frequencies with potential energy distribution (PED) are needed for a complete assignment.

Frontier Molecular Orbital (FMO) theory provides critical insights into the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron).

The HOMO-LUMO energy gap (ΔE) is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates higher reactivity. For 1,3-difluoro-2-chloro-benzene, the adiabatic ionization energy has been experimentally determined to be 75627 ± 6 cm⁻¹ (approximately 9.38 eV), which corresponds to the energy required to remove an electron from the HOMO. DFT and time-dependent DFT (TD-DFT) calculations are used to compute the energies of these orbitals and the resulting energy gap.

Table 3: Frontier Molecular Orbital Energy Parameters

| Parameter | Value |

| Adiabatic Ionization Energy (related to E | 9.38 eV |

| E | Not Available |

| HOMO-LUMO Gap (ΔE) | Not Available |

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. This analysis provides detailed information about charge distribution (natural atomic charges) and intramolecular charge transfer (ICT) interactions.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites. The MEP map illustrates regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface is expected to show a negative potential above and below the plane of the π-system of the benzene ring. The highly electronegative fluorine atoms will create localized electron-rich regions. A key feature for halogenated benzenes is the presence of a "σ-hole" – a region of positive electrostatic potential on the outermost portion of the halogen atom (in this case, chlorine) along the C-Cl bond axis. This positive σ-hole allows the chlorine atom to act as a Lewis acid and engage in halogen bonding with nucleophiles.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While DFT provides static properties, MD simulates the dynamic evolution of a system, offering insights into conformational changes, intermolecular interactions, and transport properties.

Currently, there is a lack of specific molecular dynamics simulation studies focused solely on this compound in the published literature. However, MD simulations have been broadly applied to halobenzenes to study phenomena such as their interaction with biological membranes, their behavior in different solvents, and their photodissociation pathways. researchgate.net Such simulations could, in principle, be applied to this compound to explore its behavior in condensed phases, its solvation dynamics, and its interactions with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound derivatives are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand how structural modifications to this scaffold might influence a particular biological endpoint.

The fundamental premise of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By systematically altering the structure of a lead compound, such as this compound, and measuring the corresponding changes in biological activity, a predictive model can be developed. These models can then be used to forecast the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts towards more potent analogues.

A QSAR study on derivatives of this compound would typically involve the following steps:

Data Set Selection: A series of derivatives of this compound would be synthesized and their biological activity (e.g., enzyme inhibition, receptor binding affinity, or toxicity) would be quantitatively measured.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure, including:

Hydrophobic properties: such as the logarithm of the partition coefficient (logP), which describes the lipophilicity of the molecule.

Electronic properties: such as Hammett constants, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which describe the electron-donating or -withdrawing nature of substituents.

Steric properties: such as molar refractivity and Taft steric parameters, which describe the size and shape of the molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to identify the descriptors that are most highly correlated with the biological activity and to generate a mathematical equation that describes this relationship.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

For halogenated benzenes, QSAR studies have demonstrated that hydrophobicity (logP) and electronic parameters are often critical determinants of their biological activity, including toxicity to various organisms. For instance, a study on the toxicity of substituted benzenes to Cyprinus carpio found that the toxicity could be well-modeled by logP alone for anilines and phenols, while for halogenated benzenes and nitrobenzenes lacking hydroxyl or amino groups, both hydrophobic and electronic factors were important besjournal.com.

A hypothetical QSAR model for a series of this compound derivatives might take the following form:

log(1/C) = alogP + bσ + c*Es + d

Where:

C is the concentration of the compound required to produce a defined biological effect.

logP represents the hydrophobicity of the molecule.

σ is the Hammett constant, representing the electronic effect of a substituent.

Es is the Taft steric parameter.

a, b, c, and d are regression coefficients determined from the statistical analysis.

The following table provides an example of the types of descriptors that would be calculated for a hypothetical series of this compound derivatives in a QSAR study.

| Compound | Substituent (R) | logP | σ | Es | Biological Activity (log(1/C)) |

| 1 | H | 2.50 | 0.00 | 1.24 | 4.50 |

| 2 | CH3 | 3.01 | -0.17 | 0.00 | 4.85 |

| 3 | Cl | 3.21 | 0.23 | 0.27 | 5.10 |

| 4 | NO2 | 2.45 | 0.78 | -0.51 | 5.50 |

By analyzing the coefficients of the resulting QSAR equation, researchers can gain insights into the structure-activity relationships. For example, a positive coefficient for logP would suggest that increasing the lipophilicity of the molecule enhances its biological activity. Conversely, a negative coefficient for a steric parameter might indicate that bulky substituents are detrimental to activity. This information is invaluable for the rational design of new, more potent derivatives of this compound.

Molecular Docking Studies (for biologically active derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is frequently used to predict the binding mode and affinity of a small molecule ligand, such as a derivative of this compound, to the active site of a biological target, typically a protein or enzyme. This method provides valuable insights into the molecular basis of a compound's biological activity and can guide the design of more potent and selective inhibitors.

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein is obtained from a public database like the Protein Data Bank (PDB) or modeled using homology modeling. The small molecule ligand, in this case, a derivative of this compound, is built and its geometry is optimized using computational chemistry software.

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the defined binding site of the receptor. The algorithm generates a large number of possible binding poses and scores them based on a scoring function that estimates the binding affinity.

Analysis of Docking Results: The predicted binding poses are analyzed to identify the most favorable interactions between the ligand and the receptor. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For halogenated benzene derivatives, molecular docking studies have been instrumental in elucidating their mechanism of action. For example, docking studies of halogen-based inhibitors with 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1), an enzyme implicated in breast cancer, have revealed the importance of halogen bonding in enhancing binding affinity nih.gov. Similarly, molecular docking has been used to investigate the binding of chloroquinoline derivatives to the active site of the PI3K enzyme, a target in cancer therapy nih.gov.

In a hypothetical molecular docking study of a biologically active derivative of this compound, the analysis would focus on the interactions of the dichlorodifluorophenyl moiety and any appended functional groups with the amino acid residues in the active site of the target enzyme. The chlorine and fluorine atoms of the benzene ring could participate in halogen bonding, a type of non-covalent interaction that can contribute significantly to binding affinity.

The results of a molecular docking study are often visualized to provide a clear picture of the ligand-receptor interactions. The following table summarizes the types of interactions that might be observed for a hypothetical inhibitor derived from this compound bound to an enzyme active site.

| Interacting Residue (Enzyme) | Atom/Group (Ligand) | Interaction Type | Distance (Å) |

| Tyr235 | Phenyl ring | π-π stacking | 3.8 |

| Ser122 | Fluorine | Hydrogen bond | 2.9 |

| Leu345 | Chlorine | Hydrophobic interaction | 4.2 |

| Arg298 | Substituent (e.g., -COOH) | Salt bridge | 3.1 |

The insights gained from such molecular docking studies are crucial for structure-based drug design. By understanding the key interactions that govern the binding of a this compound derivative to its biological target, medicinal chemists can rationally design modifications to the molecule's structure to enhance these interactions and thereby improve its potency and selectivity. This iterative process of computational modeling and chemical synthesis is a cornerstone of modern drug discovery.

Environmental Fate and Degradation Pathways

Photodegradation Studies

Photodegradation in the environment, driven by solar radiation, is a significant abiotic process for the transformation of aromatic compounds. For halogenated benzenes, this process can occur through direct photolysis or indirect photo-oxidation initiated by photochemically generated reactive species like hydroxyl radicals (•OH).

While direct photolysis of some chlorobenzenes has been observed, the process is often slow. researchgate.net The primary photodegradation pathway for many chlorinated aromatic compounds in the atmosphere and aquatic environments is through reactions with hydroxyl radicals. ethz.chuwaterloo.ca For instance, the atmospheric degradation of chlorobenzene (B131634) is primarily initiated by reaction with •OH radicals. ethz.ch

In aqueous solutions, the photodegradation of dichlorobenzenes has been studied, providing insights into potential pathways for 2-Chloro-1,3-difluorobenzene. The photolysis of 1,4-dichlorobenzene (B42874) in aerated aqueous solutions has been shown to yield 4-chlorophenol, hydroquinone, benzoquinone, and 2,5-dichlorophenol (B122974) as photoproducts. cdnsciencepub.com The formation of these products suggests that hydroxyl radical attack and subsequent substitution or elimination reactions are key steps. It is plausible that this compound would undergo similar reactions, leading to the formation of various chlorofluorophenols and dihydroxybenzenes.

The efficiency of photodegradation can be significantly enhanced by the presence of photosensitizers or through advanced oxidation processes. For example, photocatalysis using titanium dioxide (TiO2) has been shown to be effective in degrading 1,4-dichlorobenzene in water. nih.gov Similarly, the photo-Fenton reaction is another advanced oxidation process that can degrade chlorobenzenes. researchgate.net These findings suggest that under specific environmental conditions or in engineered systems, the photodegradation of this compound could be accelerated.

Table 1: Potential Photodegradation Products of Halogenated Benzenes

| Parent Compound | Potential Photoproducts | Degradation Process |

| 1,4-Dichlorobenzene | 4-Chlorophenol, Hydroquinone, Benzoquinone, 2,5-Dichlorophenol | Aqueous Photolysis cdnsciencepub.com |

| Chlorobenzene | Chlorinated intermediates, Carbon dioxide, Water, Mineral anions | UV/H2O2 Oxidation uwaterloo.caincdecoind.ro |

| This compound (Inferred) | Chlorodifluorophenols, Dihydroxy-chlorofluorobenzenes | Photolysis, Hydroxyl Radical Attack |

Biodegradation Mechanisms and Environmental Transformation

The biodegradation of halogenated benzenes is a key process in their removal from contaminated environments. The number and type of halogen substituents on the benzene (B151609) ring significantly influence the susceptibility of these compounds to microbial attack.

Aerobic Biodegradation:

Under aerobic conditions, the initial step in the degradation of less-chlorinated benzenes is typically catalyzed by dioxygenase enzymes. nih.gov This leads to the formation of a cis-dihydrodiol, which is then dehydrogenated to a substituted catechol. nih.govnih.gov For example, the degradation of 1,4-dichlorobenzene by some Pseudomonas and Xanthobacter species proceeds through the formation of 3,6-dichlorocatechol, which is subsequently subjected to ortho-ring cleavage. nih.govethz.ch

It is anticipated that the aerobic biodegradation of this compound would follow a similar pathway. A dioxygenase would likely attack the aromatic ring to form a chlorodifluoro-substituted cis-dihydrodiol. This intermediate would then be converted to a chlorodifluorocatechol. The position of the hydroxyl groups would depend on the specificity of the dioxygenase enzyme. Subsequent enzymatic reactions would lead to ring cleavage and further metabolism, ultimately potentially leading to intermediates of central metabolic pathways like the Krebs cycle. ub.edu Bacteria capable of degrading chlorobenzene and dichlorobenzenes have been isolated from various environments, suggesting that microbial communities can adapt to utilize these compounds as carbon and energy sources. acs.orgacs.org

Anaerobic Biodegradation:

Under anaerobic conditions, the primary degradation mechanism for more highly chlorinated benzenes is reductive dechlorination, where a chlorine atom is removed and replaced by a hydrogen atom. nih.gov This process is carried out by halorespiring bacteria. nih.gov While monochlorobenzene is relatively recalcitrant to anaerobic biotransformation, higher chlorinated benzenes can be sequentially dehalogenated to less chlorinated congeners. nih.gov

For this compound, anaerobic biodegradation could potentially involve reductive dechlorination of the chlorine atom, leading to the formation of 1,3-difluorobenzene (B1663923). The fate of the fluorine substituents under anaerobic conditions is less certain, as the carbon-fluorine bond is generally stronger and more resistant to cleavage than the carbon-chlorine bond. However, microbial defluorination has been observed for some fluorinated aromatic compounds. researchgate.net

Metabolic Pathways in Environmental Systems

In surface waters exposed to sunlight, photodegradation is likely to be a significant transformation pathway. In contaminated soils and groundwater, biodegradation will play a more crucial role. The vadose zone, the unsaturated region of soil above the groundwater table, can be a particularly active site for the aerobic biodegradation of volatile chlorinated benzenes. acs.org

The initial metabolites of this compound are expected to be halogenated phenols and catechols resulting from both photo- and bio-degradation. Further metabolism under aerobic conditions would likely proceed through ring cleavage pathways. Under anaerobic conditions, the primary transformation product would likely be 1,3-difluorobenzene via reductive dechlorination. The complete mineralization to carbon dioxide, water, and halide ions is the ultimate goal of bioremediation efforts. nih.gov

Table 2: Inferred Metabolic Intermediates of this compound

| Degradation Process | Initial Step | Key Intermediates (Inferred) |

| Aerobic Biodegradation | Dioxygenase attack | Chlorodifluoro-cis-dihydrodiol, Chlorodifluorocatechol |

| Anaerobic Biodegradation | Reductive dechlorination | 1,3-Difluorobenzene |

| Photodegradation | Hydroxyl radical attack / Photolysis | Chlorodifluorophenols, Dihydroxy-chlorofluorobenzenes |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chloro-1,3-difluorobenzene, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via halogen exchange reactions or electrophilic aromatic substitution. For example, nucleophilic substitution using sodium azide (NaN₃) with precursors like this compound in polar aprotic solvents (e.g., DMF) at 80–100°C yields derivatives such as 2-azido-1,3-difluorobenzene . Optimization involves adjusting reaction time, solvent polarity, and stoichiometry to maximize yield and purity.

- Key Data : Typical yields range from 60–85%, with purity verified via GC-MS or HPLC .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Use enclosed systems or local exhaust ventilation to minimize vapor exposure. Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and flame-resistant lab coats. Emergency measures for spills involve neutralization with inert adsorbents (e.g., vermiculite) and disposal via hazardous waste protocols .

- Key Data : Vapor pressure and flammability data are critical for risk assessments (e.g., boiling point: 130–140°C; flash point: ~40°C) .

Q. How is this compound characterized spectroscopically?

- Methodology :

- NMR : NMR reveals distinct chemical shifts for fluorine atoms at positions 1 and 3 (δ ≈ -110 to -120 ppm). NMR shows coupling patterns for aromatic protons .

- Mass Spectrometry : EI-MS typically displays a molecular ion peak at m/z 164 (C₆H₃ClF₂) with fragment ions corresponding to loss of Cl or F .

Advanced Research Questions

Q. What governs the regioselectivity of electrophilic substitution reactions in this compound?